Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
CAS No.: 1206102-08-0
Cat. No.: VC5448377
Molecular Formula: C16H17NO6
Molecular Weight: 319.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206102-08-0 |
|---|---|
| Molecular Formula | C16H17NO6 |
| Molecular Weight | 319.313 |
| IUPAC Name | methyl 1-(2,2-dihydroxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C16H17NO6/c1-22-16(21)14-15(23-10-11-5-3-2-4-6-11)12(18)7-8-17(14)9-13(19)20/h2-8,13,19-20H,9-10H2,1H3 |
| Standard InChI Key | BQVRPJBLLRHDAM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=O)C=CN1CC(O)O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
The compound’s molecular formula is C₁₆H₁₇NO₆, with a molar mass of 319.31 g/mol . Its structure integrates a pyridine ring substituted at positions 2, 3, and 4 with a methyl carboxylate, benzyloxy, and dihydroxyethyl group, respectively. The presence of multiple oxygen atoms contributes to its polar nature and solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.38 ± 0.1 g/cm³ (predicted) | |
| Boiling Point | 542.7 ± 50.0°C (predicted) | |
| pKa | 12.54 ± 0.41 (predicted) | |
| Melting Point | Not reported | — |
The pKa value of 12.54 suggests weak acidic behavior, likely attributable to the hydroxyl groups on the dihydroxyethyl moiety .
Stereochemical and Crystallographic Features
While crystallographic data for this specific compound remains unpublished, analogous pyridine derivatives exhibit planar aromatic systems with substituents influencing ring electron density. The dihydroxyethyl group introduces stereochemical complexity, though the compound is typically synthesized and utilized as a racemic mixture unless specified otherwise .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves the condensation of Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate under controlled acidic or basic conditions . This reaction typically proceeds via nucleophilic substitution, where the dihydroxypropyl group is selectively modified to a dihydroxyethyl side chain.
Key Raw Materials:
-
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
-
Benzyl chloride (for introducing the benzyloxy group)
-
2-[(E)-2-Phenylethenyl]-3-[(phenylmethyl)oxy]-4H-pyran-4-one (precursor for ring functionalization) .
Reaction Optimization
Yields are maximized by maintaining anhydrous conditions and employing catalysts such as p-toluenesulfonic acid (PTSA). Temperature control (60–80°C) and inert atmospheres (N₂ or Ar) prevent oxidative degradation . Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents.
Applications in Pharmaceutical Synthesis
Role in Dolutegravir Production
This compound is a critical intermediate in synthesizing (4R,12aS)-7-(benzyloxy)-4-methyl-3,4-dihydro-2H- oxazino[3,2-d]pyrido[1,2-a]pyrazine-6,8(12H,12aH)-dione, a precursor to dolutegravir—an integrase inhibitor used in HIV/AIDS treatment. The dihydroxyethyl group facilitates cyclization reactions essential for forming the oxazino-pyridopyrazine framework of dolutegravir.
Other Therapeutic Candidates
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Huizhou Raffles PharmaTech | ≥95% | 1 kg, 5 kg drums | 220–250 |
| Shanghai Sun-shine Chemical | ≥98% | 100 mg, 500 mg | 450–500 |
Analytical Characterization
Spectroscopic Data
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IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 1675 cm⁻¹ (pyridone C=O) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl aromatic), 4.58 (s, 2H, OCH₂C₆H₅), 3.85 (s, 3H, COOCH₃) .
Chromatographic Methods
HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) yields a retention time of 6.8 minutes, confirming high purity .
Challenges and Future Directions
Scalability Issues
Industrial-scale synthesis faces challenges in controlling stereoselectivity and minimizing byproducts during dihydroxyethyl group incorporation. Advances in catalytic asymmetric synthesis could address these limitations .
Environmental Considerations
Solvent-intensive purification steps (e.g., column chromatography) necessitate greener alternatives, such as microwave-assisted synthesis or solvent recycling systems .
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